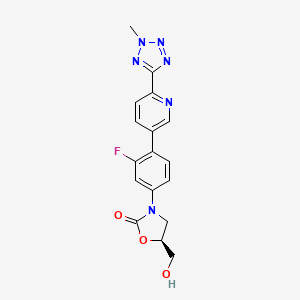

(S)-Tedizolid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Tedizolid is an oxazolidinone-class antibacterial agent used primarily to treat acute bacterial skin and skin structure infections. It is the active enantiomer of tedizolid phosphate, which is a prodrug that is converted to this compound in the body. This compound exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of a chiral epoxide, which is then reacted with an amine to form the oxazolidinone core

Industrial Production Methods: Industrial production of (S)-Tedizolid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Tedizolid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Applications De Recherche Scientifique

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

(S)-Tedizolid is primarily indicated for the treatment of ABSSSI. The efficacy of tedizolid was demonstrated in two pivotal Phase 3 trials: ESTABLISH-1 and ESTABLISH-2. These trials compared tedizolid to linezolid in patients with infections such as cellulitis and major cutaneous abscesses.

-

ESTABLISH-1 Trial :

- Design : Randomized, double-blind, non-inferiority trial.

- Participants : 667 patients.

- Treatment : Tedizolid 200 mg once daily for 6 days vs. linezolid 600 mg every 12 hours for 10 days.

- Outcome : No statistically significant difference in clinical response at various time points; approximately 80% response rate at 48 hours .

- ESTABLISH-2 Trial :

Efficacy Against Other Infections

This compound has shown promise in treating other infections beyond ABSSSI:

- Pulmonary Infections : Tedizolid demonstrated bactericidal activity against pathogens associated with pneumonia, achieving significant bacterial kill rates .

- Long-term Use : A study reported that prolonged tedizolid therapy (median duration of 188 days) was well tolerated in patients with complex infections, supporting its use for extended periods .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : High penetration into lung epithelial lining fluid and alveolar macrophages compared to linezolid.

- Half-life : Approximately 13.04 hours, allowing for once-daily dosing .

Safety and Tolerability

The safety profile of this compound is favorable:

- In clinical trials, adverse effects were reported at similar rates to linezolid, with a lower incidence of gastrointestinal side effects .

- Long-term studies indicate that most patients tolerate extended tedizolid therapy well, with only a small percentage discontinuing due to adverse effects .

Case Studies

Several case studies highlight the practical applications of this compound:

- A case study involving a patient with chronic osteomyelitis treated with tedizolid showed successful infection control after prolonged therapy .

- Another case documented the successful management of a polymicrobial infection in a patient with hardware implants using tedizolid over several months .

Efficacy Comparison of Tedizolid vs. Linezolid

| Parameter | Tedizolid (200 mg QD) | Linezolid (600 mg BID) |

|---|---|---|

| Duration of Treatment | 6 days | 10 days |

| Clinical Response at 48 hours | ~80% | ~80% |

| Adverse Effects | Lower incidence | Higher incidence |

Pharmacokinetic Parameters

| Parameter | Tedizolid | Linezolid |

|---|---|---|

| Half-life | 13.04 hours | ~4–5 hours |

| ELF-to-serum Ratio | 40 | ~10 |

| Alveolar Macrophage-to-serum Ratio | 20 | ~5 |

Mécanisme D'action

(S)-Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparaison Avec Des Composés Similaires

Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Radezolid: A newer oxazolidinone with enhanced activity against certain resistant strains.

Contezolid: An oxazolidinone with a broader spectrum of activity and improved safety profile.

Uniqueness of (S)-Tedizolid: this compound is unique due to its high potency against resistant Gram-positive bacteria and its favorable pharmacokinetic properties, which allow for once-daily dosing. Its ability to overcome certain resistance mechanisms makes it a valuable addition to the arsenal of antibacterial agents.

Activité Biologique

(S)-Tedizolid, a second-generation oxazolidinone antibiotic, has garnered attention for its potent antibacterial activity, particularly against gram-positive bacteria, including resistant strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antibiotics.

This compound exerts its antibacterial effects by inhibiting protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of a functional ribosome. This action is similar to that of linezolid but with several enhancements that contribute to its improved efficacy and safety profile:

- Higher Potency : this compound has shown greater potency against various strains of Staphylococcus aureus and Enterococcus faecium compared to linezolid.

- Bacteriostatic vs. Bactericidal : While this compound is primarily bacteriostatic, it can exhibit bactericidal properties under certain conditions, particularly against some strains of Streptococcus pneumoniae.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.

- Bioavailability : Approximately 90% bioavailability when administered orally.

- Distribution : Extensive tissue distribution with a volume of distribution (Vd) averaging around 50 L.

- Metabolism : Primarily metabolized in the liver through non-CYP pathways, leading to fewer drug-drug interactions.

- Excretion : Renal excretion accounts for about 20% of the dose, with the remainder eliminated via feces.

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of this compound in treating acute bacterial skin and skin structure infections (ABSSSI). A pivotal trial compared this compound to linezolid in patients with ABSSSI:

| Parameter | This compound | Linezolid |

|---|---|---|

| Clinical Success Rate | 86.5% | 88.7% |

| Adverse Events | 14% | 17% |

| Duration of Treatment | 6 days | 10 days |

| Recurrence Rate | 6% | 8% |

The results indicated that this compound was non-inferior to linezolid in terms of clinical success while offering a shorter treatment duration.

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating resistant infections:

-

Case Study on MRSA Infection :

- A patient with a complicated MRSA infection unresponsive to multiple antibiotics was treated with this compound. After a 6-day course, significant clinical improvement was observed, and cultures returned negative for MRSA.

-

Case Study on VRE Infection :

- In another instance, a patient with vancomycin-resistant Enterococcus (VRE) bacteremia was treated successfully with this compound. The treatment resulted in rapid resolution of symptoms and negative blood cultures within one week.

Comparative Studies

Comparative studies have further elucidated the advantages of this compound over existing treatments:

- A meta-analysis involving multiple studies found that this compound had a lower incidence of gastrointestinal side effects compared to linezolid.

- Another study highlighted its effectiveness against biofilm-forming bacteria, which are often resistant to conventional therapies.

Propriétés

IUPAC Name |

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions (S)-Tedizolid as a promising agent against Vancomycin-resistant Enterococci (VRE). What makes it effective against these resistant bacteria?

A1: While the provided research article focuses on antimicrobial susceptibility patterns and doesn't delve into the mechanism of action of this compound, we know from other research that this compound inhibits bacterial protein synthesis. [] It does so by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex, which is essential for protein synthesis. [] This mechanism is different from vancomycin, making this compound effective against VRE strains that have developed resistance to vancomycin through alterations in their cell wall synthesis pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.